Pitavastatin Pitavastatin Pitavastatin Calcium is a calcium salt formulation of pitavastatin, a novel statin that induces plaque regression and elevates HDL-cholesterol levels.
See also: Pitavastatin Calcium (preferred); Pitavastatin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 147511-69-1
VCID: VC0003074
InChI: InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1
SMILES: C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Molecular Formula: C50H46CaF2N2O8
Molecular Weight: 881.0 g/mol

Pitavastatin

CAS No.: 147511-69-1

Cat. No.: VC0003074

Molecular Formula: C50H46CaF2N2O8

Molecular Weight: 881.0 g/mol

* For research use only. Not for human or veterinary use.

Pitavastatin - 147511-69-1

CAS No. 147511-69-1
Molecular Formula C50H46CaF2N2O8
Molecular Weight 881.0 g/mol
IUPAC Name calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1
Standard InChI Key RHGYHLPFVJEAOC-FFNUKLMVSA-L
Isomeric SMILES C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]
SMILES C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Canonical SMILES C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Appearance white to pale-yellow powder

Pharmacological Profile and Mechanism of Action

HMG-CoA Reductase Inhibition

Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. By binding to the enzyme's active site, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing hepatic cholesterol synthesis by up to 50% . This inhibition triggers a cascade of compensatory mechanisms:

  • Upregulation of LDL Receptors: Hepatic cholesterol depletion increases surface expression of LDL receptors, enhancing clearance of circulating LDL particles .

  • Modulation of ApoB Metabolism: Reduced VLDL production decreases triglyceride-rich lipoprotein circulation .

  • Pleiotropic Effects: Independent of lipid-lowering, pitavastatin improves endothelial function, stabilizes atherosclerotic plaques, and reduces vascular inflammation through Rho kinase pathway inhibition .

Pharmacokinetic Properties

Pitavastatin demonstrates favorable pharmacokinetics with minimal cytochrome P450 metabolism (primarily via CYP2C9/2C8), reducing drug-drug interaction risks. Key parameters include:

ParameterValueSource
Bioavailability51% (oral)
Protein Binding>99% (albumin/α1-AGP)
Half-life12 hours
Excretion79% fecal, 15% urinary
Metabolic PathwayGlucuronidation (UGT1A3/2B7)

The drug's lactone metabolite retains partial HMG-CoA reductase inhibitory activity, contributing to prolonged therapeutic effects .

Clinical Efficacy in Lipid Management

Lipid Profile Modifications

The LIVALO Effectiveness and Safety (LIVES) study, encompassing 19,925 patients over 104 weeks, demonstrated pitavastatin's comprehensive lipid-modifying effects :

ParameterBaseline4 Weeks104 Weeks% Change
LDL-C (mg/dL)158112105-29.1%
HDL-C (mg/dL)485153+19.9%
Triglycerides (mg/dL)152118109-22.7%

Notably, 88.2% of low-risk primary prevention patients achieved Japan Atherosclerosis Society LDL-C targets, compared to 50.3% in secondary prevention cohorts .

Cardiovascular Outcomes

The REAL-CAD trial (n=13,054) revealed pitavastatin's cardioprotective efficacy in stable coronary artery disease:

  • 19% risk reduction in major adverse cardiovascular events (MACE)

  • 27% decrease in coronary revascularizations

  • 23% lower incidence of hospitalized unstable angina

Long-term data from the 5-year LIVES extension showed sustained LDL-C reductions and progressive HDL-C elevation, with on-treatment lipid levels predicting cardiovascular risk independently of traditional factors .

Comparative Analysis with Other Statins

Potency Profile

Pitavastatin exhibits superior enzymatic inhibition compared to other statins:

StatinRelative Potency (vs. Pitavastatin)LDL-C Reduction (4 mg dose)
Fluvastatin1/7722-27%
Atorvastatin1/635-40%
Rosuvastatin1/1.745-50%
Data adapted from Acta Pharmaceutica Sciencia

Metabolic Effects

Unlike other statins associated with increased diabetes risk (JUPITER trial: 25% NOD with rosuvastatin), pitavastatin demonstrates neutral glucose effects:

  • HbA1c reduction: -0.12% in type 2 diabetics (LIVES subanalysis)

  • Insulin sensitivity: Preserved PI3K/Akt signaling in adipocytes

  • HDL-C modulation: +24.6% increase in patients with baseline HDL <40 mg/dL

Adverse EventIncidenceSeverity (Grade ≥3)
Myalgia1.1%0.03%
CPK Elevation2.7%0.12%
ALT Increase1.8%0.21%
Treatment Discontinuation7.4%-

Notably, age showed no correlation with adverse event risk (OR 1.02, p=0.34), supporting use in elderly populations . Renal safety data revealed significant improvements:

  • eGFR increase: +3.1 mL/min/1.73m² in CKD patients

  • Proteinuria reduction: -0.12 g/gCr in diabetic nephropathy cohorts

Therapeutic Applications in Special Populations

Chronic Kidney Disease

Pitavastatin's renal excretion profile (<15%) minimizes nephrotoxicity risks. The LIVES CKD subcohort demonstrated:

  • 37% lower CV events vs. historical controls

  • Slowed eGFR decline: -1.2 vs. -2.8 mL/min/year (placebo)

Diabetes Mellitus

Dual benefits in diabetic dyslipidemia management:

  • Atherogenic triad correction: LDL-C -31%, TG -27%, HDL-C +18%

  • Glycemic stability: Fasting glucose -4.2 mg/dL, HbA1c -0.12%

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